molecular formula C22H21FN6O2 B2772130 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251631-50-1

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No.: B2772130
CAS No.: 1251631-50-1
M. Wt: 420.448
InChI Key: ONVRRPZMLNSBMG-UHFFFAOYSA-N
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Description

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Properties

IUPAC Name

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-22(2,3)21-27-20(31-28-21)15-6-9-18(24-11-15)29-12-17(26-13-29)19(30)25-10-14-4-7-16(23)8-5-14/h4-9,11-13H,10H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVRRPZMLNSBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the pyridine and imidazole rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of acid catalysts and organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as distillation under reduced pressure and the use of advanced catalysts can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of oxadiazole compounds often exhibit significant anti-cancer properties. A study published in Tetrahedron highlighted the synthesis of various 1,2,4-oxadiazole derivatives and their evaluation against cancer cell lines. The study found that certain oxadiazole compounds demonstrated potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in vitro .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds containing imidazole and oxadiazole rings have been studied for their ability to inhibit inflammatory pathways. In vitro assays have shown that such compounds can modulate cytokine production and reduce inflammation markers in cellular models .

Antimicrobial Properties

There is growing interest in the antimicrobial activity of oxadiazole-containing compounds. Preliminary studies have indicated that certain derivatives can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies have documented the biological activities of similar compounds:

Study Compound Activity Findings
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)anilineAnti-cancerExhibited IC50 values as low as 5.66 µM against multiple cancer cell lines.
Novel oxadiazole derivativesAnti-inflammatorySignificant reduction in TNF-alpha production in LPS-stimulated macrophages.
Various oxadiazole derivativesAntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.

Mechanism of Action

The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide represents a novel class of oxadiazole derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N5OC_{15}H_{15}N_{5}O, and it features a complex structure that includes an oxadiazole moiety, a pyridine ring, and an imidazole carboxamide. The presence of the tert-butyl group and fluorophenyl substitution is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50_{50} value in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, suggesting potent anticancer properties comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was shown to increase p53 expression levels, leading to enhanced apoptotic signaling in MCF-7 cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Broad-Spectrum Activity : Preliminary tests indicate that derivatives containing the oxadiazole core exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Anti-inflammatory Properties

Research into the anti-inflammatory effects of oxadiazole derivatives suggests potential therapeutic applications:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. This activity may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the cytotoxic effects on MCF-7 and HCT116 cells; IC50_{50} values were 0.65 µM and 1.2 µM respectively .
Study 2 Investigated antimicrobial activity against E. coli and S. aureus; showed significant inhibition zones compared to controls .
Study 3 Assessed anti-inflammatory effects in LPS-stimulated macrophages; reduced TNF-alpha production by 40% at 10 µM concentration .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Oxadiazole Moiety : The presence of the oxadiazole ring is crucial for enhancing cytotoxicity and antimicrobial activity.
  • Substituents : The tert-butyl group enhances lipophilicity, improving cell membrane penetration, while the fluorophenyl group may enhance binding affinity to biological targets .

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